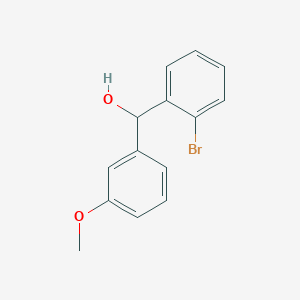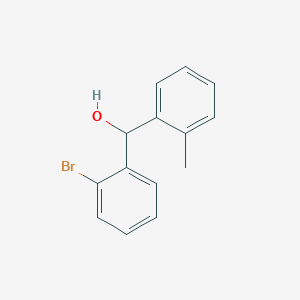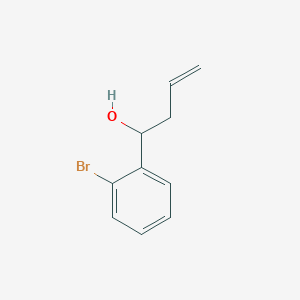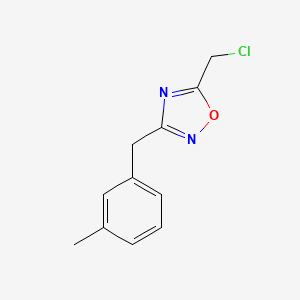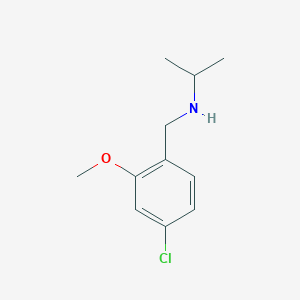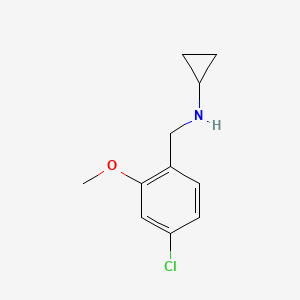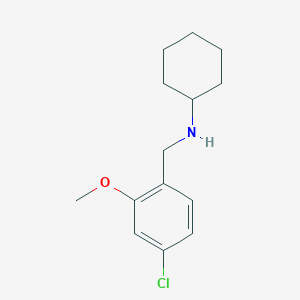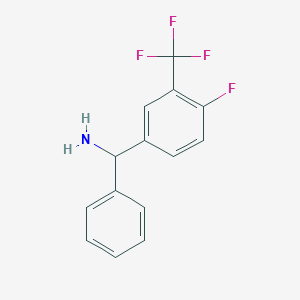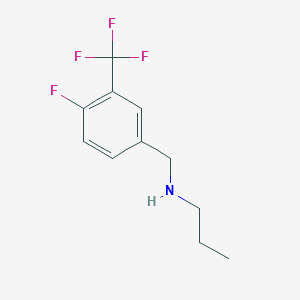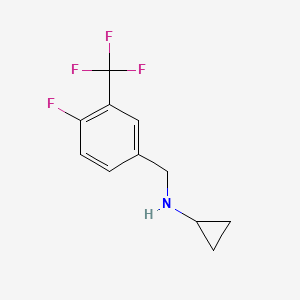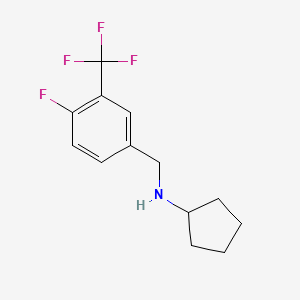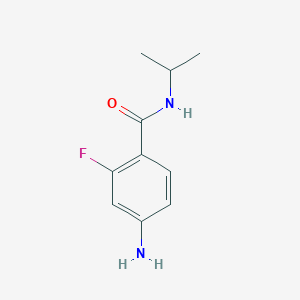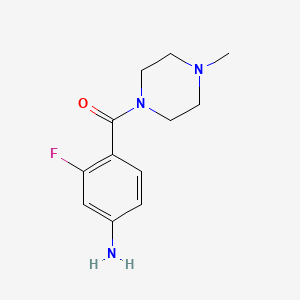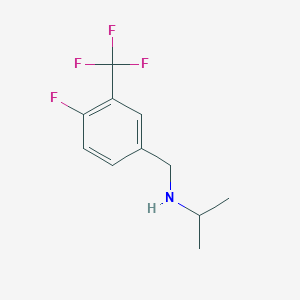
N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a propan-2-amine moiety, with a fluorine atom and a trifluoromethyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The synthesis of this compound typically begins with the preparation of benzylamine. This involves the reduction of benzyl chloride using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Fluorination: The benzylamine is then subjected to fluorination to introduce the fluorine atom at the 4-position of the benzene ring. This can be achieved using reagents like Selectfluor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Amination: Finally, the propan-2-amine group is introduced through amination reactions, often using reagents like ammonia or primary amines under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often used to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst, or tin chloride (SnCl2), are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium cyanide (NaCN) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or amides.
Substitution Products: Various substituted benzene derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as a drug precursor or active pharmaceutical ingredient. Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
N-(3-Fluoro-4-(trifluoromethyl)benzyl)propan-2-amine: Similar structure but with a different position of the fluorine atom.
N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethan-1-amine: Similar structure but with an ethyl group instead of isopropyl.
N-(4-Fluoro-3-(trifluoromethyl)benzyl)butan-2-amine: Similar structure but with a butyl group instead of isopropyl.
Uniqueness: N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTXHSBLASMHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
